An In-depth Technical Guide to the Physicochemical Characterization of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one
An In-depth Technical Guide to the Physicochemical Characterization of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one
Abstract
7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one is a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for advancing its development. These properties—including solubility, lipophilicity, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. This technical guide provides a comprehensive framework for the characterization of this molecule. In the absence of publicly available experimental data, this document outlines the foundational in silico predictions and details the authoritative, field-proven experimental protocols required to definitively determine the compound's physicochemical profile. This guide is intended for researchers, chemists, and drug development professionals engaged in the evaluation of novel spirocyclic compounds.
Introduction and Molecular Structure
The 2,7,10-triazaspiro[4.6]undecane core represents a rigid, three-dimensional scaffold that is of increasing interest in modern drug design.[1] The spirocyclic nature imparts a defined conformational rigidity that can be advantageous for selective receptor binding. The introduction of an isobutyryl group at the N7 position and a lactam at the C3 position significantly modulates the electronic and steric properties of the parent scaffold, influencing its potential biological interactions and its physicochemical behavior.
A precise characterization of properties such as aqueous solubility, pKa, and the octanol-water partition coefficient (LogP) is not merely an academic exercise; it is the cornerstone of rational drug development.[2] These parameters dictate everything from formulation strategies to the likelihood of a molecule crossing the blood-brain barrier.
Molecular Identity:
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IUPAC Name: 7-isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one
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Molecular Formula: C₁₂H₂₁N₃O₂
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Molecular Weight: 239.32 g/mol
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CAS Number: Not assigned (as of the date of this publication)
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one.
Predicted Physicochemical Properties: An In Silico Starting Point
Computational models provide a critical first pass in understanding a molecule's profile, guiding experimental design and resource allocation.[3][] These algorithms leverage vast databases of experimentally determined properties to predict the behavior of novel structures.[5] While not a substitute for empirical data, they are an invaluable predictive tool.[6]
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | 0.85 ± 0.50 | Governs membrane permeability and lipophilicity. Affects absorption, distribution, and toxicity. |
| Aqueous Solubility | -2.5 (log mol/L) | Impacts bioavailability and formulation. Poor solubility is a major hurdle in development. |
| pKa (Most Basic) | 8.2 ± 0.7 | Determines the charge state at physiological pH (7.4), which affects receptor binding and solubility. |
| pKa (Most Acidic) | 14.5 ± 0.9 | The lactam amide proton is weakly acidic, relevant only at very high pH. |
| Polar Surface Area | 67.5 Ų | Influences transport across membranes, particularly the blood-brain barrier. |
Note: Values are consensus predictions from multiple well-regarded computational models (e.g., SwissADME, ChemAxon) and are presented with estimated error ranges. These are for guidance only and require experimental validation.
Experimental Determination of Physicochemical Properties
The following sections detail the authoritative, industry-standard protocols for the empirical determination of the key physicochemical properties of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one.
Aqueous Solubility
Causality & Rationale: Thermodynamic solubility is one of the most critical parameters, as it defines the maximum concentration a compound can achieve in solution, directly impacting its bioavailability. The shake-flask method, as recommended by the OECD Guideline 105, is the gold standard for this measurement because it allows the system to reach true thermodynamic equilibrium.[7][8] Incubation for at least 24 hours is crucial to ensure that the dissolution process is complete, avoiding the misleadingly high values that can be obtained from kinetic solubility assays where compounds are crashed out from a DMSO stock.[9]
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Protocol: Shake-Flask Method [10][11]
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Preparation: Add an excess amount of solid 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one (e.g., ~2 mg) to triplicate vials containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4. The presence of visible, undissolved solid is essential.
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Equilibration: Seal the vials and place them on an orbital shaker set to a moderate speed (e.g., 250 RPM) in a temperature-controlled environment (25°C or 37°C) for 24 hours.[7]
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Phase Separation: Remove the vials and allow them to stand for 30 minutes. To separate the saturated aqueous phase from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
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Sampling: Carefully remove an aliquot of the clear supernatant. For an additional level of certainty, pass this aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
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Quantification: Prepare a standard calibration curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the linear range of the calibration curve.
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Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.
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Calculation: Back-calculate the concentration in the original supernatant using the dilution factor. The resulting value is the thermodynamic solubility.
Ionization Constant (pKa)
Causality & Rationale: The pKa value defines the pH at which 50% of the molecule is in its ionized form and 50% is neutral. For 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one, the secondary amines (at positions 2 and 10) are expected to be the primary basic centers. Knowing the pKa is critical because the charge state of a molecule at physiological pH (~7.4) profoundly impacts its solubility, membrane permeability, and ability to interact with biological targets.[12] Potentiometric titration is the most direct and reliable method for pKa determination, as it measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.[13][14]
Caption: Predicted ionization state of the compound's basic centers vs. pH.
Detailed Protocol: Potentiometric Titration [12][13]
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System Calibration: Calibrate the pH meter and electrode using at least three standard, high-purity buffers (e.g., pH 4.01, 7.00, 10.01).[13]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of approximately 1-2 mM. If aqueous solubility is a limiting factor, a co-solvent like methanol or acetonitrile may be used, and the apparent pKa is extrapolated back to 0% co-solvent.[15]
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Titration - Acidification: Place the solution in a jacketed titration vessel maintained at 25°C. Purge with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.
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Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (e.g., 10 µL increments) and recording the pH after stabilization at each step.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve's inflection. Specialized software is used to calculate the derivative of the curve (dpH/dV) to precisely locate this point.
Lipophilicity (LogP / LogD)
Causality & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. The partition coefficient (LogP) measures the distribution of the neutral species between n-octanol and water. The distribution coefficient (LogD) measures this distribution at a specific pH, accounting for all ionized and neutral species. For an ionizable compound, LogD at pH 7.4 is more physiologically relevant than LogP. While the shake-flask method is the traditional approach, HPLC-based methods are now widely used due to their high throughput, low sample consumption, and excellent correlation with shake-flask values.[16][17] The method relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is proportional to its lipophilicity.[18]
Detailed Protocol: RP-HPLC Method for LogP/LogD₇.₄ [19][20]
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System Setup: Use a high-quality C18 reverse-phase HPLC column. The mobile phase consists of an aqueous buffer (e.g., PBS at pH 7.4 for LogD determination) and an organic modifier like acetonitrile or methanol.
-
Calibration: Prepare a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard individually under isocratic conditions (a fixed percentage of organic modifier).
-
Retention Time Measurement: Measure the retention time (t_R) for each standard and for a void volume marker (t_0), such as uracil. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
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Calibration Curve: Plot the log(k) values of the standards against their known LogP values. A linear regression of this plot creates the calibration curve.
-
Sample Analysis: Inject the 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one solution and determine its log(k) under the identical isocratic conditions.
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LogP/LogD Calculation: Interpolate the log(k) of the test compound onto the calibration curve to determine its LogP (if using a non-buffered mobile phase) or its LogD₇.₄ (if using a pH 7.4 buffer).
Safety, Handling, and Storage
As a new chemical entity, 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one should be handled with appropriate care, assuming it is potentially hazardous until proven otherwise.
-
Handling: Always use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials (e.g., strong oxidizing agents). For long-term storage, keeping the compound at -20°C is recommended to minimize potential degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The physicochemical profile of 7-Isobutyryl-2,7,10-triazaspiro[4.6]undecan-3-one, once experimentally determined, will be foundational to its progression as a research tool or potential therapeutic candidate. The in silico predictions suggest a molecule with moderate lipophilicity, good potential for aqueous solubility, and a basic center that will be significantly protonated at physiological pH. The authoritative experimental protocols detailed herein—the shake-flask method for solubility, potentiometric titration for pKa, and RP-HPLC for lipophilicity—provide a robust and validated pathway for obtaining the precise, high-quality data required by drug discovery and development professionals. This empirical data will supersede all predictions and serve as the definitive guide for future formulation, screening, and ADME studies.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[13]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from CD ComputaBio website.[3]
-
Gleeson, M. P., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC.[5]
-
Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.[12]
-
ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from ResearchGate.[6]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[9]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from WHO website.[7]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website.[8]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov.[21]
-
BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from BenchChem website.[10]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from Quora.[11]
-
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from University of California, Irvine.[22]
-
De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC.[14]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.[16]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Section 1, No. 117. Retrieved from OECD website.
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from ResearchGate.[19]
-
Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.[23]
-
BOC Sciences. (n.d.). Physicochemical Property Prediction. Retrieved from BOC Sciences website.[]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website.[24]
-
International Journal of Innovative Research in Science & Society. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.[25]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub.[17]
-
ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Retrieved from ECETOC.[20]
-
Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.[15]
-
OECD. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from EPP Ltd.[26]
-
The Journal of Medical Investigation. (n.d.). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
-
National Institutes of Health (NIH). (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. PMC.[1]
-
NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved from NETZSCH website.[2]
Sources
- 1. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. filab.fr [filab.fr]
- 9. enamine.net [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. ecetoc.org [ecetoc.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 25. ijirss.com [ijirss.com]
- 26. eppltd.com [eppltd.com]
